

Application Notes and Protocols for Org 21465 (BB-83698) in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 21465, also known as BB-83698, is a potent and selective inhibitor of bacterial peptide deformylase (PDF). This enzyme is essential for bacterial protein synthesis and is a validated target for novel antibacterial agents. By inhibiting PDF, **Org 21465** prevents the removal of the N-formyl group from newly synthesized polypeptides, leading to the accumulation of formylated proteins and ultimately bacterial growth inhibition. These application notes provide detailed protocols and quantitative data for the use of **Org 21465** (BB-83698) in various animal models to assess its pharmacokinetic properties and in vivo efficacy.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Org 21465 (BB-83698) targets and inhibits peptide deformylase, a crucial enzyme in the bacterial protein synthesis pathway. In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of methionine by methionine aminopeptidase (MAP), leading to the mature, functional protein. Inhibition of PDF by **Org 21465** stalls this process, resulting in the accumulation of non-functional, formylated proteins, which is detrimental to bacterial survival.[1]





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Figure 1: Mechanism of action of Org 21465 (BB-83698).

Quantitative Data

The following tables summarize the pharmacokinetic parameters and in vivo efficacy of BB-83698 in various animal models.

Table 1: Pharmacokinetic Parameters of BB-83698 in

Animal Models[2][3][4][5]

Animal Model	Dose (mg/kg)	Route	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	Half-life (t1/2) (h)
Mouse	10	IV	11.9	0.08	10.3	1.1
50	IV	101	0.08	131	2.8	_
80	SC	13.7	0.5	57.4	-	_
Rat	10	IV	7.4	0.08	10.8	1.5
50	IV	59.8	0.08	120	2.3	
Dog	10	IV	14.3	0.08	17.5	1.1
50	IV	68.1	0.08	91.6	1.3	



Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: In Vivo Efficacy of BB-83698 in a Mouse Model

of Pneumococcal Pneumonia[6][7]

Streptococcus pneumoniae Strain	Treatment Regimen (mg/kg)	Administration Route	Survival Rate (%)	Bacterial Load Reduction in Lungs (log10 CFU/mL)
Penicillin- susceptible	80 mg/kg/12h	SC	80	>2.3 (after first dose)
160 mg/kg/24h	SC	93	-	
Penicillin- resistant	80 mg/kg/12h	SC	100	-
160 mg/kg/24h	SC	100	-	
Quinolone- resistant	80 mg/kg/12h	SC	80	-
160 mg/kg/24h	SC	73	-	

Experimental Protocols

Protocol 1: Evaluation of In Vivo Efficacy in a Streptococcus pneumoniae Mouse Lung Infection Model

This protocol details the induction of a pneumococcal pneumonia model in mice and subsequent treatment with **Org 21465** (BB-83698) to evaluate its therapeutic efficacy.

Materials:

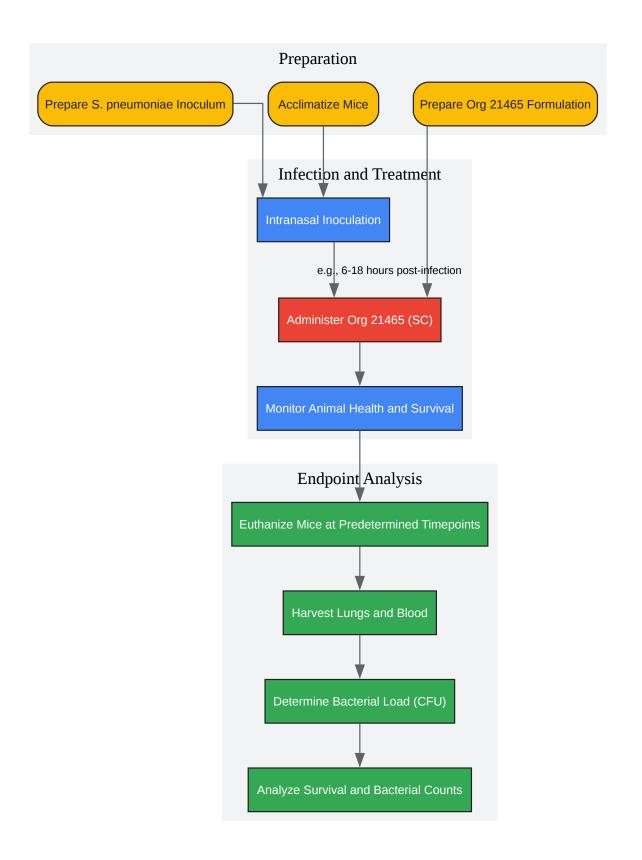
- Org 21465 (BB-83698)
- Vehicle for reconstitution (e.g., 50 mM citrate-140 mM NaCl, pH 4.1)



- Streptococcus pneumoniae strain of interest (e.g., TIGR4)
- Todd-Hewitt broth supplemented with 0.5% yeast extract
- Phosphate-buffered saline (PBS)
- Isoflurane for anesthesia
- Female ICR or Balb/c mice (6-8 weeks old)
- Sterile syringes and needles (25-27G)
- Equipment for intranasal inoculation and subcutaneous injection
- · Equipment for euthanasia and tissue harvesting
- Equipment for bacterial enumeration (homogenizer, agar plates, incubator)

Experimental Workflow:





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Figure 2: Experimental workflow for in vivo efficacy testing.



Procedure:

- Preparation of Bacterial Inoculum:
 - Culture S. pneumoniae in Todd-Hewitt broth with 0.5% yeast extract overnight at 37°C with 5% CO2.
 - Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
 - Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).[2]
- Animal Infection:
 - Anesthetize mice lightly with isoflurane.
 - Inoculate mice intranasally with 20-50 μL of the bacterial suspension.[2][3]
- Drug Preparation and Administration:
 - Prepare a stock solution of Org 21465 (BB-83698) in the appropriate vehicle.
 - Further dilute the stock solution with sterile saline to the final desired concentration for injection.
 - At a predetermined time post-infection (e.g., 6, 12, or 18 hours), administer the drug via subcutaneous injection.[4] A typical injection volume is 100-200 μL.[5]
- Monitoring and Endpoint Analysis:
 - Monitor the animals for clinical signs of illness and record survival daily for a specified period (e.g., 10 days).
 - For bacterial load determination, euthanize subsets of animals at various time points posttreatment.
 - Aseptically harvest lungs and blood.



- Homogenize the lungs in sterile PBS.
- Perform serial dilutions of the lung homogenates and blood, and plate on appropriate agar plates (e.g., blood agar).
- Incubate the plates at 37°C with 5% CO2 for 18-24 hours and count the number of colonies to determine the CFU per gram of tissue or mL of blood.

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes the procedure for determining the pharmacokinetic profile of **Org 21465** (BB-83698) in mice following intravenous or subcutaneous administration.

Materials:

- **Org 21465** (BB-83698)
- Vehicle for reconstitution
- Male or female ICR mice (6-8 weeks old)
- Sterile syringes and needles (25-27G for SC, 30G for IV)
- Restraining device for IV injection
- Blood collection tubes (e.g., containing EDTA)
- Centrifuge
- Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

- Drug Preparation and Administration:
 - Prepare the dosing solution of Org 21465 (BB-83698) in the appropriate vehicle.
 - For intravenous (IV) administration, inject the desired dose into the lateral tail vein.



- For subcutaneous (SC) administration, inject the desired dose into the loose skin over the back or flank.[5][6][7][8][9]
- Blood Sampling:
 - At predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.
 - Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or terminal cardiac puncture.
 - Place the blood into tubes containing an anticoagulant.
- Plasma Preparation and Analysis:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.
 - Quantify the concentration of Org 21465 (BB-83698) in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis:
 - Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

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